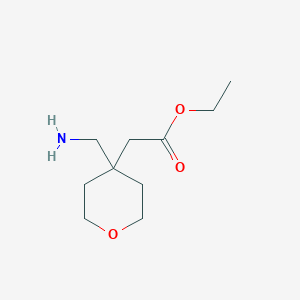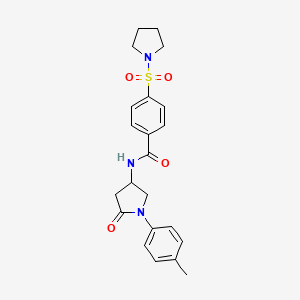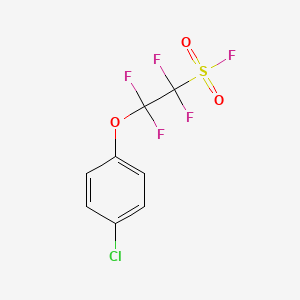
N-(1-adamantylmethyl)-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Adamantylmethyl)-4-fluoroaniline is a compound that is structurally related to adamantane derivatives, which are known for their bulky and rigid frameworks. These adamantane-based compounds have been studied for various applications, including antiviral activities and potential use in chemotherapeutic agents. The adamantyl group is a tricyclic hydrocarbon moiety that imparts unique physical and chemical properties to the compounds it is part of.
Synthesis Analysis
The synthesis of adamantane derivatives can be complex due to the bulky nature of the adamantyl group. However, microwave-assisted synthesis has been successfully applied to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety, demonstrating the feasibility of synthesizing such compounds efficiently . The adamantyl group can also be incorporated into polymers through anionic polymerization, as shown in the synthesis of N-(1-adamantyl)-N-4-vinylbenzylideneamine and its derivatives .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of the adamantyl group, which influences the overall geometry and electronic properties of the molecule. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative, showcasing the complex structures that can arise from reactions involving adamantane-based compounds . Additionally, quantum chemical calculations have been performed to optimize the molecular structure and vibrational frequencies of related compounds, providing insights into their molecular behavior .
Chemical Reactions Analysis
Adamantane derivatives can participate in various chemical reactions, including photochemical processes and hydrogen bonding interactions. The photochemical reaction of N-(1-adamantyl)phthalimide, for example, results in a domino process leading to a hexacyclic benzazepine derivative . Furthermore, the study of N,N-dimethyl-1-adamantamine-hydrogen fluoride has revealed the presence of three-center N–H–F bonds, indicating the potential for hydrogen bonding in adamantane-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by the adamantyl group. The infrared and NMR studies of N,N-dimethyl-1-adamantamine-hydrogen fluoride hydrates have provided insights into the hydrogen bonding capabilities and stability of these compounds in aqueous solutions . Additionally, the high first hyperpolarizability of 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione suggests potential for non-linear optical applications, highlighting the diverse properties of adamantane-based compounds .
Aplicaciones Científicas De Investigación
Fluorosolvatochromic Properties in Microscopy
4-Amino-N-adamantylphthalimide, a dye exhibiting properties related to N-(1-adamantylmethyl)-4-fluoroaniline, shows moderate absorptivity and high quantum yield of fluorescence. Its fluorosolvatochromic properties allow for live cell microscopy, particularly in staining lipid droplets and mitochondrial membranes in cancer cell lines. This application is significant for studying cells with intense oxidative metabolism of lipids (Benčić et al., 2019).
Hypobetalipoproteinemic Agent Research
Research on related compounds, such as 4-(1-adamantyloxy)aniline, has shown potential in developing hypobetalipoproteinemic agents. This research can contribute to understanding and treating conditions related to lipid metabolism disorders (Lednicer et al., 1979).
Solvolytic Reaction Studies
Studies on 1-adamantylmethyl chloroformate and fluoroformate, compounds structurally similar to this compound, provide insights into solvolytic reaction mechanisms. These studies are crucial for understanding reaction pathways and kinetics in organic chemistry (Park et al., 2012).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
Adamantane-1,3,4-thiadiazole derivatives, closely related to this compound, have been studied for their non-covalent interactions using QTAIM analysis. This research is vital for understanding molecular interactions and stability in crystal structures (El-Emam et al., 2020).
Antitumor and Antimicrobial Research
N-1-adamantylcitraconimide and related compounds demonstrate significant growth-inhibitory activity against various cancer cell lines, highlighting their potential in antitumor research. They also show antimicrobial activities, which could be relevant in developing new antimicrobial agents (Wang et al., 1997).
Synthesis and Applications in Radiopharmaceuticals
The synthesis of 4-[18F]fluorophenyl ureas, involving 4-[18F]fluoroaniline, indicates potential applications in developing radiopharmaceuticals. This is particularly relevant for imaging and therapeutic applications in nuclear medicine (Olma et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the body, which play a crucial role in various physiological processes including pain sensation, mood, and memory .
Mode of Action
Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions . The adamantyl group in the molecule could potentially enhance the lipophilicity and bioavailability of the compound, thereby influencing its interaction with the target .
Biochemical Pathways
Similar adamantane derivatives have been shown to be involved in various chemical and catalytic transformations . The compound could potentially affect the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
Similar adamantane derivatives have been found to undergo substantial metabolism, suggesting that the n-methyl group is a major metabolic soft spot . This could potentially influence the bioavailability and pharmacokinetics of N-(1-adamantylmethyl)-4-fluoroaniline.
Result of Action
Similar compounds, such as synthetic cannabinoids, have been known to produce psychoactive effects due to their interaction with cannabinoid receptors .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the reaction of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide was found to be sensitive to the presence of ammonium acetate and a catalytic amount of acetic acid
Safety and Hazards
Direcciones Futuras
Adamantyl-based compounds are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their antiviral abilities . Their values in drug design are chronicled as multi-dimensional . Therefore, the research and development of new adamantyl-based compounds, such as “N-(1-adamantylmethyl)-4-fluoroaniline”, could have significant implications in medicinal chemistry and drug design.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN/c18-15-1-3-16(4-2-15)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYOFOJNWQRFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)

![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)


![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)

